(3-Methylbenzyl)hydrazine hydrochloride

Description

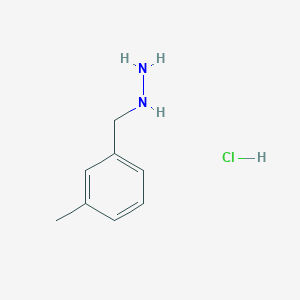

(3-Methylbenzyl)hydrazine hydrochloride is an organic hydrazine derivative characterized by a benzyl group substituted with a methyl group at the meta position of the aromatic ring, linked to a hydrazine moiety. Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of approximately 173.65 g/mol. This compound is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly in coupling reactions to form amides or heterocyclic structures . For instance, it serves as a nucleophilic agent in the preparation of indole-based anti-proliferative compounds via carbodiimide-mediated coupling . Commercially, it is available as a high-purity building block for research and industrial applications, priced at €483.00 per 2500 mg .

Properties

IUPAC Name |

(3-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-3-2-4-8(5-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYVCWJSXXJWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Insights :

- Electron-donating groups (e.g., methyl) enhance nucleophilicity, favoring reactions like amide bond formation .

- Dihydrochloride salts (e.g., 4-methoxy derivative) exhibit higher solubility in polar solvents compared to mono-HCl analogs .

- Nitro substituents introduce instability due to electron-withdrawing effects, limiting their use in reactive environments .

Phenylhydrazine Hydrochlorides with Methyl Substituents

These derivatives have a methyl group directly attached to the phenyl ring of phenylhydrazine:

Key Insights :

- Positional isomerism (ortho vs. meta) significantly impacts steric and electronic properties. Meta-substituted derivatives are more reactive in electrophilic substitutions .

Heteroaromatic Hydrazine Derivatives

These compounds replace the benzyl/phenyl group with heterocycles:

Key Insights :

- Thienyl derivatives demonstrate superior reducing capabilities in photovoltaic applications due to sulfur's electron-rich nature .

- Sulfonamide groups expand utility in medicinal chemistry by enabling hydrogen bonding with biological targets .

Research Findings and Case Studies

- Solar Cell Applications : (2-Thienylmethyl)hydrazine HCl restored aged perovskite precursor solutions, achieving device efficiencies of 23.0% by reducing iodine (I₂) impurities. This highlights the role of electron-donating substituents in redox-active applications .

- Pharmaceutical Synthesis : (3-Methylbenzyl)hydrazine HCl was coupled with indole-2-carboxylic acids using EDCI, yielding anti-proliferative agents. The methyl group's steric neutrality facilitated efficient nucleophilic attack .

- Antifungal Agents: 3-Azolyl-4-chromanone phenylhydrazones, synthesized from substituted hydrazines, showed that methyl groups on the benzyl ring improved lipophilicity and membrane penetration .

Q & A

Q. What are the optimal synthetic routes for (3-Methylbenzyl)hydrazine hydrochloride, and how is reaction progress monitored?

The synthesis typically involves reacting 3-methylbenzylamine with hydrazine hydrate in the presence of hydrochloric acid under controlled temperature (e.g., 60–80°C) and pH (acidic conditions). To ensure high yield and purity, the reaction mixture is refluxed in ethanol for 6–8 hours. Progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect unreacted starting materials or side products . Post-synthesis, the product is isolated by cooling the mixture, filtering the precipitate, and recrystallizing from ethanol.

Q. How can the molecular structure and purity of this compound be characterized?

Key characterization methods include:

- Elemental analysis to confirm C, H, N, and Cl content.

- Infrared (IR) spectroscopy to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ and C–N vibrations at ~1100 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve the benzyl, methyl, and hydrazine proton environments.

- Mass spectrometry (MS) to verify molecular weight (172.655 Da for C₈H₁₃ClN₂) .

Q. What solvent systems are most effective for handling this compound in experimental workflows?

As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water, ethanol, and methanol. For reactions requiring anhydrous conditions, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred. Solubility data should be cross-checked with differential scanning calorimetry (DSC) to avoid phase separation during kinetic studies .

Advanced Research Questions

Q. How does the hydrochloride salt influence the compound’s reactivity in nucleophilic addition or coupling reactions?

The hydrazine moiety acts as a nucleophile, forming covalent bonds with electrophilic substrates (e.g., carbonyl groups in ketones or aldehydes). The hydrochloride salt enhances solubility in polar media, but the acidic environment may protonate the hydrazine, reducing its nucleophilicity. To mitigate this, buffered conditions (pH 4–6) or in situ neutralization with a weak base (e.g., NaHCO₃) can optimize reactivity .

Q. What kinetic models describe reactions involving this compound in heterocyclic synthesis?

Reactions such as pyrazoline formation (e.g., with benzylideneacetone) often follow pseudo-first-order kinetics under excess substrate conditions. Rate constants can be determined via UV-Vis spectroscopy by tracking hydrazine consumption at λmax ≈ 280 nm. Activation energy (Ea) and Arrhenius parameters are calculated from temperature-dependent studies (e.g., 25–70°C) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from differences in assay conditions (e.g., cell lines, concentrations). Standardized protocols, such as:

- Dose-response curves (IC₅₀ determination).

- Enzyme inhibition assays (e.g., aminopeptidase N or VEGFR2).

- Comparative studies with structural analogs (e.g., 3-methylphenylhydrazine derivatives). ensure reproducibility. Cross-validation with computational docking studies can clarify target specificity .

Q. What degradation pathways occur under prolonged storage, and how can stability be improved?

Degradation via hydrolysis or oxidation is accelerated by heat, light, or moisture. Stability studies using accelerated aging (40°C/75% RH for 6 months) and HPLC monitoring reveal primary degradation products (e.g., 3-methylbenzylamine or hydrazine oxides). Storage in amber vials under inert gas (N₂/Ar) at –20°C minimizes decomposition .

Methodological Notes

- Contradiction Management: Conflicting bioactivity data require rigorous validation using orthogonal assays (e.g., enzymatic vs. cellular).

- Advanced Analytics: X-ray crystallography (if crystals are obtainable) or DFT calculations can resolve ambiguities in molecular interactions .

- Safety Protocols: Hydrazine derivatives are potentially mutagenic; handle under fume hoods with PPE (gloves, lab coat) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.